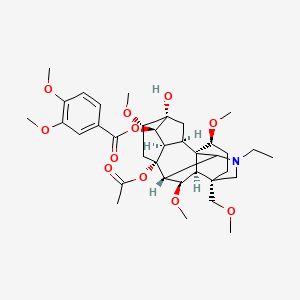
Bikhaconitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bikhaconitine is a diterpenoid.
科学的研究の応用
Pharmacological Properties
Bikhaconitine is recognized for several key biological activities:
- Analgesic Effects : this compound has demonstrated potent analgesic properties, making it a candidate for pain management therapies. Studies indicate that it can modulate pain pathways, potentially providing relief in conditions such as neuropathic pain and inflammatory pain syndromes .
- Anti-inflammatory Activity : Research shows that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Its efficacy has been compared to established anti-inflammatory drugs, suggesting it may serve as a complementary treatment option .
- Antitumor Effects : Preliminary studies have indicated that this compound possesses cytotoxic properties against certain cancer cell lines. It has been shown to inhibit cell proliferation in vitro, particularly in hepatocellular carcinoma cells .
Case Studies and Research Findings
Several studies have documented the applications of this compound in clinical and experimental settings:
- Neuropathic Pain Management : In animal models of neuropathic pain induced by chemotherapy agents like paclitaxel, this compound has shown promise in alleviating hyperalgesia. This suggests potential therapeutic applications in managing chemotherapy-induced peripheral neuropathy .
- Cancer Research : A study investigating the effects of this compound on various cancer cell lines reported significant inhibition of cell growth, indicating its potential as an adjunct treatment in oncology. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research .
Data Summary
特性
CAS番号 |
6078-26-8 |
|---|---|
分子式 |
C36H51NO11 |
分子量 |
673.8 g/mol |
IUPAC名 |
[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO11/c1-9-37-17-33(18-41-3)13-12-24(44-6)36-21-15-34(40)25(45-7)16-35(48-19(2)38,27(30(36)37)28(46-8)29(33)36)26(21)31(34)47-32(39)20-10-11-22(42-4)23(14-20)43-5/h10-11,14,21,24-31,40H,9,12-13,15-18H2,1-8H3/t21-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1 |
InChIキー |
CYIFGHJXUWZGSW-GRXCUHEDSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















